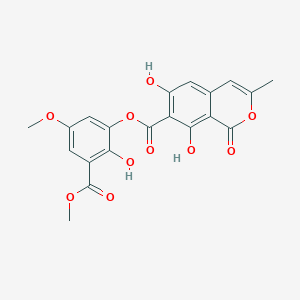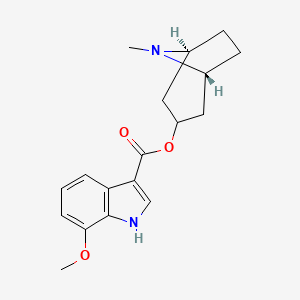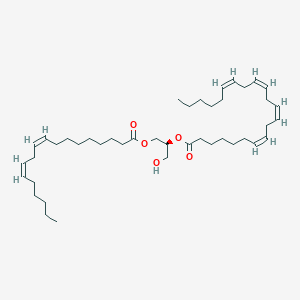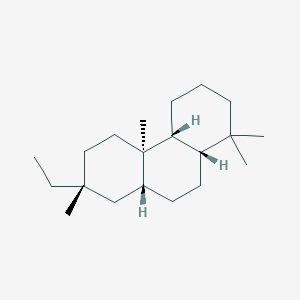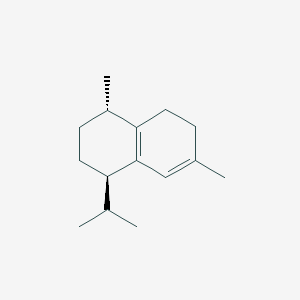
trans-Cadina-1(6),4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadina-1(6),4-diene is a carbobicyclic compound.
Aplicaciones Científicas De Investigación
Biotransformation and Metabolite Production
- Biotransformation of Cadinane Sesquiterpenes : Cadina-4,10(15)-dien-3-one was metabolized by Beauveria bassiana ATCC 7159, resulting in nine novel sesquiterpenes, including various hydroxycadinanes (Buchanan, Williams, & Reese, 2000).
- Production of New Analogs : Curvularia lunata ATCC 12017 metabolized 3alpha-hydroxycadina-4,10(15)-diene, producing new analogs like (4S)-1alpha,3alpha-dihydroxycadin-10(15)-ene (Collins & Reese, 2002).
Photoisomerization and Polymerization
- Photoisomerization of Dienes : The study on trans,trans-1-Fluoro-2,4-hexadiene highlighted the control of regioselectivity in photoisomerization of dienes, indicating possible applications in manipulating molecular structures (Squillacote, Wang, & Chen, 2004).
- Polymerization Processes : Research on trans-1,4 stereospecific polymerization of isoprene with Ziegler-Natta catalysts showed insights into polymer microstructures, relevant for material science applications (Liu et al., 2018).
Chemical Composition Analysis
- Essential Oil Composition : The essential oil from Artabotrys jollyanus contained compounds like cadina-1,4-diene, suggesting its potential for aromatherapy and natural product chemistry (Gooré et al., 2017).
Influence of Environmental Factors
- Soil and Leaf Nutrient Effects : The study on Siparuna muricata revealed that soil and leaf nutrients significantly affect the chemical composition of essential oils, including compounds like cis-cadina-1(6),4-diene (Burneo et al., 2021).
Miscellaneous Applications
- Catalytic Synthesis : Rhodium-catalyzed synthesis of trans-1,4-hexadiene in solvent systems highlighted the importance of trans-Cadina-1(6),4-diene in the production of functional polymers (Behr & Miao, 2005).
Propiedades
Fórmula molecular |
C15H24 |
|---|---|
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1R,4S)-4,7-dimethyl-1-propan-2-yl-1,2,3,4,5,6-hexahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,12-13H,5-8H2,1-4H3/t12-,13+/m0/s1 |
Clave InChI |
ULTBCADWJVQRCF-QWHCGFSZSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H](C2=C1CCC(=C2)C)C(C)C |
SMILES canónico |
CC1CCC(C2=C1CCC(=C2)C)C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


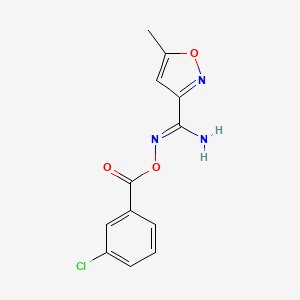

![4-({[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}amino)-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1243651.png)

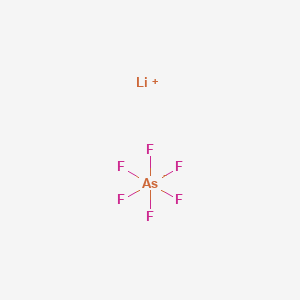

![(1R,2S,1'R,2'S)-2,2'-[(1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl)]bis[6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium]](/img/structure/B1243662.png)

